molecular formula C16H12BrClN2O4S B3703473 3-({[(5-bromo-2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

3-({[(5-bromo-2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

Cat. No.: B3703473
M. Wt: 443.7 g/mol
InChI Key: LZDVQRIABQJMKO-UHFFFAOYSA-N
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Description

The compound “3-({[(5-bromo-2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid” is a complex organic molecule. It has a molecular formula of C15H10BrClN2O3S, an average mass of 413.673 Da, and a monoisotopic mass of 411.928406 Da . This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of this compound involves several steps. A practical process has been developed where cheap, easily available dimethyl terephthalate is used as the raw starting material. The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . Another method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a bromo group, a chloro group, an amino group, a carbonothioyl group, and a methoxy group attached to benzoic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions involve various reagents and conditions, and the process has been optimized for industrial scale-up .

Mechanism of Action

This compound is a key intermediate in the synthesis of a family of SGLT2 inhibitors. SGLT2 inhibitors are a class of drugs used in the treatment of diabetes. They work by inhibiting the reabsorption of glucose in the kidney, thereby helping to control blood sugar levels .

Future Directions

The compound is a key intermediate in the synthesis of a new generation of antidiabetic drugs, specifically SGLT2 inhibitors. These drugs have a unique action mechanism and offer various clinical advantages, including the reduction of cardiovascular risk. Therefore, the development and optimization of the synthesis process of this compound have significant implications for the production of these new antidiabetic drugs .

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O4S/c1-24-13-5-2-8(15(22)23)6-12(13)19-16(25)20-14(21)10-7-9(17)3-4-11(10)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVQRIABQJMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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